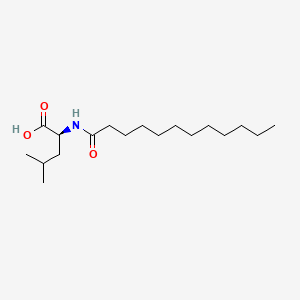

N-(1-Oxododecyl)-L-leucine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1-Oxododecyl)-L-leucine is a compound that belongs to the class of N-acyl amino acids. It is characterized by the presence of a dodecyl (12-carbon) chain attached to the nitrogen atom of the amino acid leucine. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von N-(1-Oxododecyl)-L-Leucin erfolgt typischerweise durch Acylierung von L-Leucin mit Dodecanoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen in der Regel:

- Lösungsmittel: Anhydrisches Dichlormethan oder Tetrahydrofuran

- Temperatur: Raumtemperatur bis 40 °C

- Reaktionszeit: 12-24 Stunden

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von N-(1-Oxododecyl)-L-Leucin kontinuierliche Durchflussreaktoren umfassen, um eine gleichbleibende Produktqualität und Ausbeute zu gewährleisten. Die Verwendung automatisierter Systeme ermöglicht eine präzise Steuerung der Reaktionsparameter, was zu einer effizienten großtechnischen Produktion führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-(1-Oxododecyl)-L-Leucin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Dodecyl-Kette kann oxidiert werden, um Carbonsäuren oder Ketone zu bilden.

Reduktion: Die Carbonylgruppe kann reduziert werden, um Alkohole zu bilden.

Substitution: Die Aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Alkylhalogenide oder Acylchloride in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Oxidation: Dodecansäure oder Dodecanon.

Reduktion: Dodecanol.

Substitution: N-Alkyl- oder N-Acylderivate von Leucin.

Wissenschaftliche Forschungsanwendungen

N-(1-Oxododecyl)-L-Leucin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

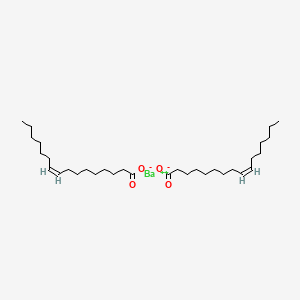

Chemie: Als Tensid bei der Synthese von Nanopartikeln und bei der Stabilisierung von Emulsionen.

Biologie: In der Untersuchung von Protein-Lipid-Wechselwirkungen und der Solubilisierung von Membranproteinen eingesetzt.

Medizin: Aufgrund seiner amphiphilen Natur wird seine mögliche Verwendung in Arzneimittelträgersystemen untersucht.

Industrie: In der Formulierung von Körperpflegeprodukten wie Shampoos und Conditionern wegen seiner Schaumbildungs- und Reinigungs-Eigenschaften eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(1-Oxododecyl)-L-Leucin beruht in erster Linie auf seinen Tensid-Eigenschaften. Die Verbindung reduziert die Oberflächenspannung von wässrigen Lösungen, wodurch sie hydrophobe Moleküle solubilisieren kann. Diese Eigenschaft ist besonders nützlich bei der Solubilisierung von Membranproteinen und der Bildung von Mizellen. Die molekularen Ziele umfassen Lipiddoppelschichten und hydrophobe Bereiche von Proteinen, mit denen sie über hydrophobe und Van-der-Waals-Kräfte interagieren.

Wissenschaftliche Forschungsanwendungen

N-(1-Oxododecyl)-L-leucine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in the synthesis of nanoparticles and in the stabilization of emulsions.

Biology: Employed in the study of protein-lipid interactions and membrane protein solubilization.

Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, for its foaming and cleansing properties.

Wirkmechanismus

The mechanism of action of N-(1-Oxododecyl)-L-leucine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic molecules. This property is particularly useful in the solubilization of membrane proteins and the formation of micelles. The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts through hydrophobic and van der Waals forces.

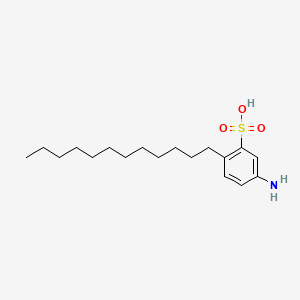

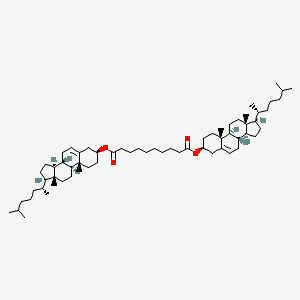

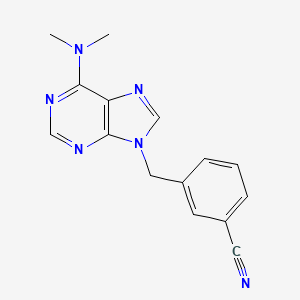

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

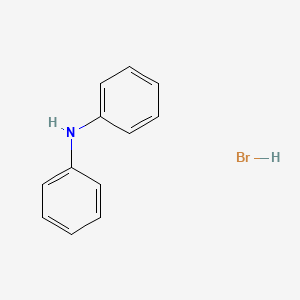

N-Lauroylsarcosin: Eine weitere N-Acyl-Aminosäure mit ähnlicher Struktur, jedoch aus Sarcosin statt Leucin.

Natriumlauroylsarcosinat: Die Natriumsalzform von N-Lauroylsarcosin, die häufig in Körperpflegeprodukten verwendet wird.

Einzigartigkeit

N-(1-Oxododecyl)-L-Leucin ist aufgrund seiner spezifischen Kombination aus einer langen Dodecyl-Kette und der Aminosäure Leucin einzigartig. Diese Kombination verleiht besondere Eigenschaften wie verstärkte hydrophobe Wechselwirkungen und spezifische Proteinbindungsfähigkeiten, wodurch sie besonders nützlich für spezielle Anwendungen wie die Proteinreinigung und die Arzneimittelverabreichung ist.

Eigenschaften

CAS-Nummer |

14379-40-9 |

|---|---|

Molekularformel |

C18H35NO3 |

Molekulargewicht |

313.5 g/mol |

IUPAC-Name |

(2S)-2-(dodecanoylamino)-4-methylpentanoic acid |

InChI |

InChI=1S/C18H35NO3/c1-4-5-6-7-8-9-10-11-12-13-17(20)19-16(18(21)22)14-15(2)3/h15-16H,4-14H2,1-3H3,(H,19,20)(H,21,22)/t16-/m0/s1 |

InChI-Schlüssel |

CDOCNWRWMUMCLP-INIZCTEOSA-N |

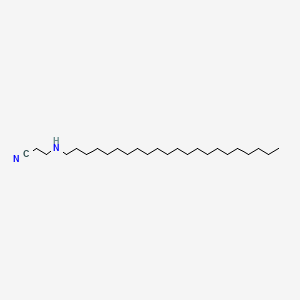

Isomerische SMILES |

CCCCCCCCCCCC(=O)N[C@@H](CC(C)C)C(=O)O |

Kanonische SMILES |

CCCCCCCCCCCC(=O)NC(CC(C)C)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.